

CAS number 1150114-47-8 characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(6-(Methoxycarbonyl)-1 <i>H</i> -indol-2-yl)boronic acid
Cat. No.:	B1393557

[Get Quote](#)

An In-Depth Technical Guide to Lorlatinib (PF-06463922): A Third-Generation ALK/ROS1 Inhibitor for Advanced Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lorlatinib, also known as PF-06463922, is a potent, third-generation, macrocyclic ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.^{[1][2]} Developed by Pfizer, it is marketed under the brand names Lorbrena and Lorviqua.^{[3][4]} This guide provides a comprehensive technical overview of lorlatinib, including its mechanism of action, preclinical and clinical data, pharmacokinetic profile, and key experimental protocols for its characterization. A critical feature of lorlatinib is its ability to penetrate the central nervous system (CNS), addressing the significant challenge of brain metastases in non-small cell lung cancer (NSCLC).^{[5][6]} Furthermore, it demonstrates broad-spectrum potency against a wide range of ALK resistance mutations that emerge during treatment with earlier-generation inhibitors.^{[2][7]}

Introduction: The Challenge of ALK/ROS1-Driven Cancers and Acquired Resistance

Oncogenic fusions involving the ALK and ROS1 receptor tyrosine kinases are key drivers in specific subsets of NSCLC.^[8] While first and second-generation ALK/ROS1 inhibitors like crizotinib, alectinib, and ceritinib have shown significant clinical benefit, the majority of patients

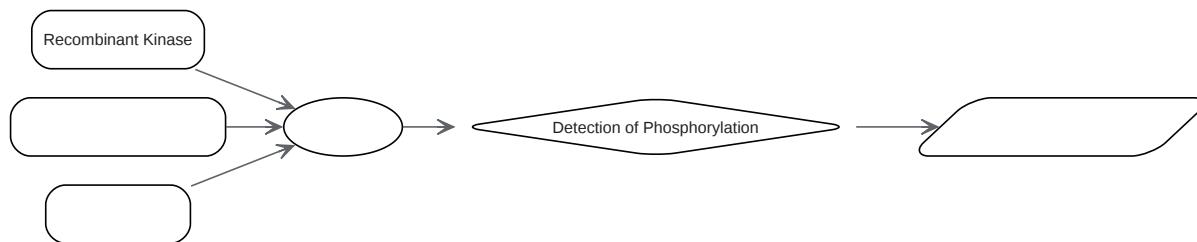
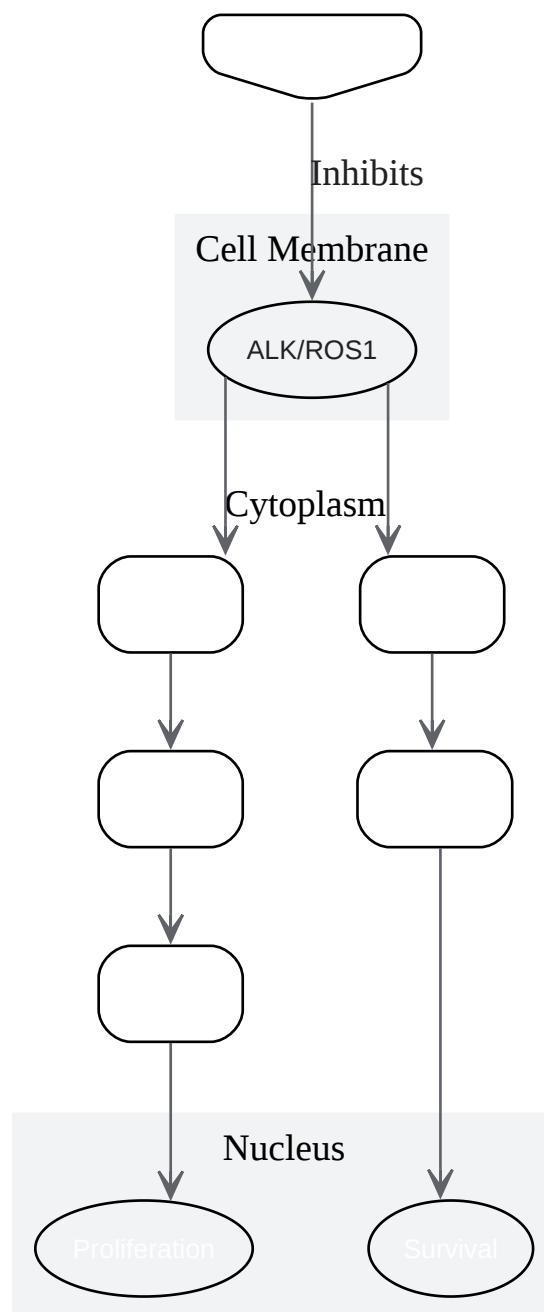
eventually develop resistance.[6][8] A common mechanism of resistance is the acquisition of secondary mutations in the kinase domain, such as the ALK G1202R and ROS1 G2032R mutations, which render earlier-generation inhibitors ineffective.[6] Additionally, the brain is a frequent site of metastasis in ALK-positive NSCLC, and many early-generation inhibitors have poor CNS penetration.[6][8] Lorlatinib was specifically designed to overcome these limitations. [2][6]

Physicochemical Properties and Synthesis Overview

Lorlatinib is a macrocyclic compound with the chemical formula C₂₁H₁₉FN₆O₂.[9] Its structure is designed for high potency and selectivity, as well as the ability to cross the blood-brain barrier.[2][6]

Table 1: Physicochemical Properties of Lorlatinib

Property	Value
CAS Number	1454846-35-5[9]
Molecular Formula	C ₂₁ H ₁₉ FN ₆ O ₂ [9]
Synonyms	PF-06463922, Lorbrena, Lorviqua[3][9]
Indication	ALK-positive metastatic non-small cell lung cancer (NSCLC)[10]



The synthesis of lorlatinib is a complex process that has been described in detail in the medicinal chemistry literature.[1][5][11] Key challenges in its synthesis included the construction of the macrocyclic ring.[5] An exploratory process development for a kilogram-scale synthesis has also been published, focusing on the final five steps to yield lorlatinib with high purity.[11]

Mechanism of Action: Dual Inhibition of ALK and ROS1 and Overcoming Resistance

Lorlatinib is an ATP-competitive inhibitor that binds to the kinase domains of both ALK and ROS1, disrupting their downstream signaling pathways and ultimately inhibiting tumor cell growth.^[1] A key advantage of lorlatinib is its potent activity against a wide range of ALK and ROS1 mutations that confer resistance to other inhibitors.^[6]

Oncogenic ROS1 fusion kinases are known to signal through the SHP2 phosphatase, activating both the MEK1/2-ERK1/2 and AKT/mTORC1 pathways.^[12] Treatment with lorlatinib leads to a dose-dependent decrease in the phosphorylation of the ROS1 fusion protein and its downstream signaling molecules.^[12]

Diagram 1: Simplified Lorlatinib Signaling Pathway Inhibition

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medkoo.com [medkoo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Lorlatinib - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. pnas.org [pnas.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Lorlatinib | C21H19FN6O2 | CID 71731823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Lorbrena (Lorlatinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number 1150114-47-8 characterization]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1393557#cas-number-1150114-47-8-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com